[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid
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Overview
Description
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pyridine ring substituted with amino and fluorophenyl groups, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Amino and Fluorophenyl Groups: The amino group is introduced via nucleophilic substitution, while the fluorophenyl group is added through electrophilic aromatic substitution.
Formation of the Carbamic Acid Moiety: This involves the reaction of the pyridine derivative with ethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
Flupirtin Maleate: A compound with similar structural features, used as a non-opioid analgesic.
Aminopyridines: A class of compounds with similar pyridine ring structures, used in various chemical and biological applications.
Uniqueness
What sets [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
815587-04-3 |
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Molecular Formula |
C17H23FN4O5S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid |
InChI |
InChI=1S/C15H17FN4O2.C2H6O3S/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;1-2-6(3,4)5/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);2H2,1H3,(H,3,4,5) |
InChI Key |
SREVVGNVMGVWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.CCS(=O)(=O)O |
Origin of Product |
United States |
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